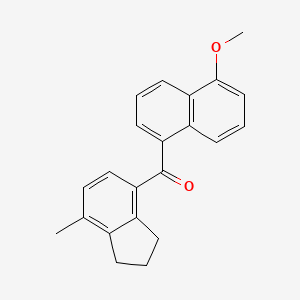![molecular formula C12H12O2 B14438412 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole CAS No. 78286-39-2](/img/structure/B14438412.png)
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is a chemical compound known for its unique structure and properties It belongs to the class of indeno[1,3]dioxoles, which are characterized by a fused ring system containing both indene and dioxole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with formaldehyde in the presence of an acid catalyst to form the intermediate compound, which then undergoes cyclization to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, its derivatives may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact mechanism varies with the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a similar dioxole structure but different substituents.
7-amino-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride: A related compound with an amino group and different ring structure.
Uniqueness
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is unique due to its specific methyl substituents and fused ring system, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
78286-39-2 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
6,7-dimethyl-5H-cyclopenta[f][1,3]benzodioxole |
InChI |
InChI=1S/C12H12O2/c1-7-3-9-4-11-12(14-6-13-11)5-10(9)8(7)2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
VHQVXWWTIMASQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=C(C=C2C1)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


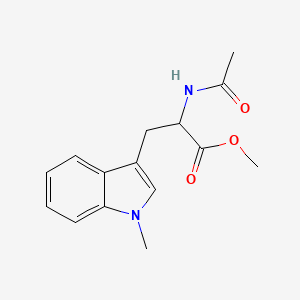

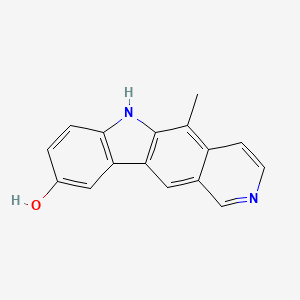
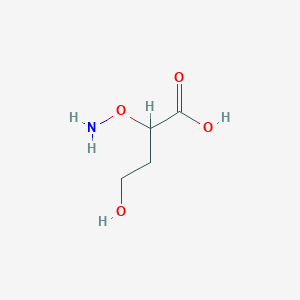
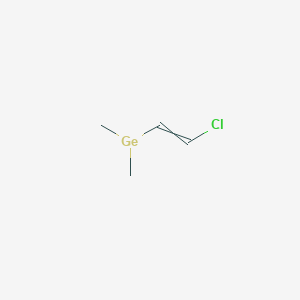
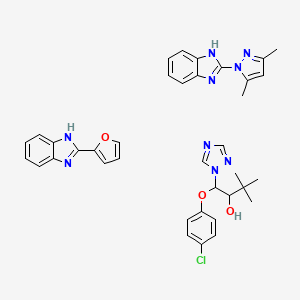
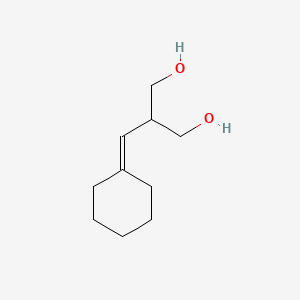
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
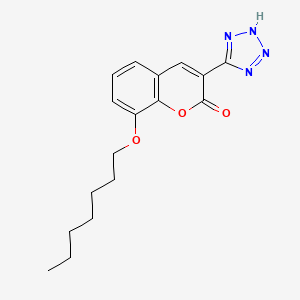
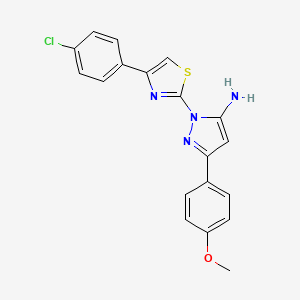
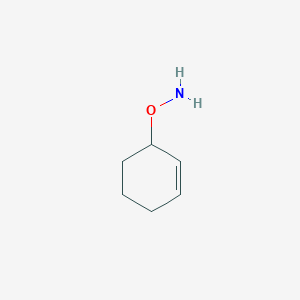
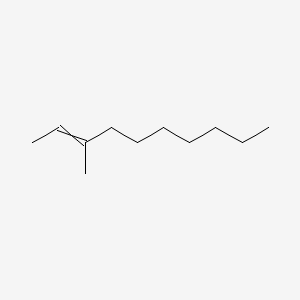
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
